N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14988954
Molecular Formula: C23H25ClN4O4
Molecular Weight: 456.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25ClN4O4 |
|---|---|
| Molecular Weight | 456.9 g/mol |
| IUPAC Name | N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C23H25ClN4O4/c1-31-19-6-7-20(32-2)22-17(19)13-18(26-22)23(30)25-14-21(29)28-10-8-27(9-11-28)16-5-3-4-15(24)12-16/h3-7,12-13,26H,8-11,14H2,1-2H3,(H,25,30) |
| Standard InChI Key | QMNDXAZFACPGRJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound (C₂₃H₂₅ClN₄O₄, MW 456.9 g/mol) features:
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Indole core: 4,7-dimethoxy substitutions enhance electron density and influence receptor binding kinetics.
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Piperazine linker: The 3-chlorophenyl group at N4 position introduces steric and electronic effects critical for target engagement .
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Carboxamide bridge: A 2-oxoethyl spacer optimizes distance between pharmacophores for optimal receptor interaction.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
| Topological Polar Surface Area | 101 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthetic Methodology
The synthesis follows a multi-step protocol optimized for yield and purity:
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Indole core formation: Hemetsberger–Knittel synthesis creates the 4,7-dimethoxyindole-2-carboxylate intermediate through Knoevenagel condensation and thermal cyclization .
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Piperazine coupling: Nucleophilic acyl substitution attaches the 3-chlorophenylpiperazine moiety using EDCI/HOBt activation.
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Oxoethyl spacer installation: Amide bond formation between indole carboxylate and ethylene glycol-derived amine completes the structure.
Critical reaction parameters:
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Temperature control (<60°C) prevents demethylation of methoxy groups .
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Chromatographic purification (silica gel, CH₂Cl₂/MeOH 9:1) achieves >95% purity.
Pharmacological Profile
Target Engagement
In vitro studies of structural analogs demonstrate:
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CB1 receptor modulation: EC₅₀ = 89.1–259.3 nM in GTPγS binding assays .
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Binding cooperativity (α): 6.9–24.5 fold enhancement of orthosteric ligand affinity .
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β-arrestin bias: ERK1/2 phosphorylation via β-arrestin-1 pathway at 5 μM .
Table 2: Comparative Pharmacokinetic Data (Analog Compounds)
| Parameter | Value Range | Method |
|---|---|---|
| Plasma t₁/₂ | 2.7–4.1 h | LC-MS/MS (rat) |
| BBB Permeability | LogBB = 0.84–1.12 | PAMPA-BBB assay |
| Metabolic Stability | 68–82% remaining | Human liver microsomes |
Structure-Activity Relationships (SAR)
Key structural determinants of activity:
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C3 substituents: Propyl/hexyl chains optimize binding (K_B = 89.1 nM) .
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Electron-withdrawing groups: 5-Cl substitution increases α value by 3.8-fold .
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Linker length: Ethylene spacer maximizes allosteric effects vs methyl/propylene .
Preclinical Research Findings
Neurological Applications
Animal models demonstrate:
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Neuroprotection: 42% reduction in Aβ-induced neuronal apoptosis (IC₅₀ = 1.2 μM) .
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Anticonvulsant activity: ED₅₀ = 15 mg/kg in maximal electroshock seizure test.
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Anxiolytic effects: 58% open arm time increase in elevated plus maze at 10 mg/kg.
Mechanism of Action
The compound exhibits complex receptor interactions:
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Allosteric CB1 modulation:
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Kinase pathway activation:
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Ion channel effects:
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Modulates TRPV1 currents (15% inhibition at 10 μM)
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Future Directions
Ongoing research priorities include:
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Clinical translation: Phase I trials pending toxicokinetic optimization
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Formulation development: Nanoemulsion systems for enhanced bioavailability
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Target expansion: Screening against σ-1 and 5-HT₆ receptors
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